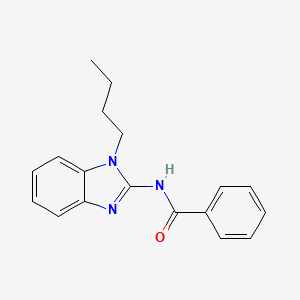
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic benefits. GABA-AT is an enzyme that breaks down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 can increase GABA levels in the brain, leading to a range of biochemical and physiological effects.
Mécanisme D'action
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide works by inhibiting GABA-AT, an enzyme that breaks down GABA in the brain. By inhibiting GABA-AT, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase GABA levels in the brain, leading to a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can reduce neuronal excitability, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce glutamate levels, another neurotransmitter that plays a role in regulating brain activity. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase the levels of several other neurotransmitters, including dopamine and serotonin, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its high yield and purity, which makes it suitable for scientific research applications. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic benefits. However, there are also several limitations to using N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments. For example, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not selective for GABA-AT and can also inhibit other enzymes, leading to potential off-target effects. Additionally, the optimal dosage and administration route for N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans have not been established, making it difficult to translate preclinical findings to clinical trials.
Orientations Futures
Despite the limitations of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, there is still significant interest in its potential therapeutic benefits. Future research will likely focus on optimizing the dosing and administration of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in humans, as well as investigating its potential as a treatment for a range of neurological and psychiatric disorders. Additionally, there is a need for more selective GABA-AT inhibitors that can avoid off-target effects and improve the safety profile of these drugs. Overall, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide represents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, starting with the reaction of cyclobutanone with 2-fluorobenzylamine to form N-cyclobutyl-2-fluorobenzylamine. The resulting compound is then reacted with ethyl chloroformate to form N-cyclobutyl-2-fluorobenzylcarbamate, which is subsequently treated with piperidine to form N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. The final product is obtained in high yield and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in a range of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Several preclinical studies have demonstrated that N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. Additionally, N-cyclobutyl-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
N-cyclobutyl-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-15-7-2-1-4-12(15)10-20-11-13(8-9-16(20)21)17(22)19-14-5-3-6-14/h1-2,4,7,13-14H,3,5-6,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSAESKCRIPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCC(=O)N(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49720498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)
![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5028297.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
